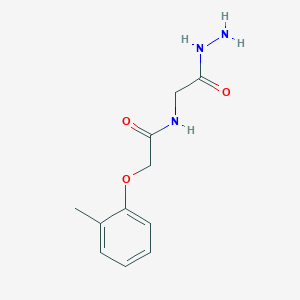![molecular formula C6H4FN3 B12857444 5-Fluoro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12857444.png)
5-Fluoro-[1,2,4]triazolo[4,3-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that features a fused ring system combining a triazole and a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The presence of a fluorine atom at the 5-position enhances its chemical stability and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-fluoropyridine-2-carboxylic acid hydrazide with triethyl orthoformate, followed by cyclization in the presence of a suitable acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazolopyridines with various functional groups.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-[1,2,4]triazolo[4,3-a]pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 5-Fluoro-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances its binding affinity and specificity. For example, it may inhibit kinase enzymes by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins and disrupting cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
[1,2,4]Triazolo[4,3-a]pyridine: Lacks the fluorine atom, resulting in different chemical and biological properties.
5-Chloro-[1,2,4]triazolo[4,3-a]pyridine: Similar structure but with a chlorine atom, which affects its reactivity and biological activity.
5-Methyl-[1,2,4]triazolo[4,3-a]pyridine: Contains a methyl group instead of fluorine, leading to variations in its chemical behavior and applications.
Uniqueness: The presence of the fluorine atom in 5-Fluoro-[1,2,4]triazolo[4,3-a]pyridine imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced biological activity compared to its non-fluorinated analogs.
Eigenschaften
Molekularformel |
C6H4FN3 |
|---|---|
Molekulargewicht |
137.11 g/mol |
IUPAC-Name |
5-fluoro-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C6H4FN3/c7-5-2-1-3-6-9-8-4-10(5)6/h1-4H |
InChI-Schlüssel |
RTWXMKDXNFQELL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NN=CN2C(=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


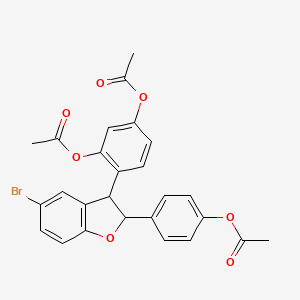
![5,6-dihydrocyclopenta[c]pyrazole-2(4H)-carboxamide](/img/structure/B12857392.png)
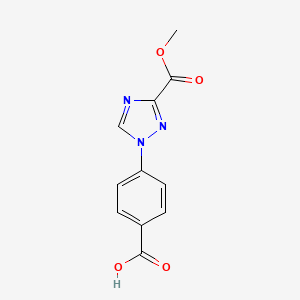
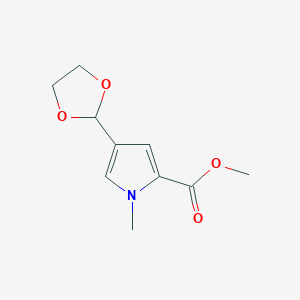


![3-[(2E)-3-(4-Fluorophenyl)prop-2-enoyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B12857432.png)
![3-(3,5-dichlorobenzyl)-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B12857439.png)
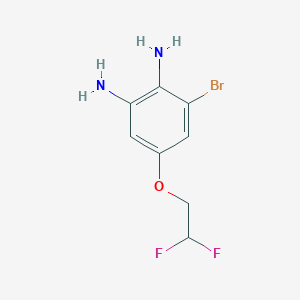
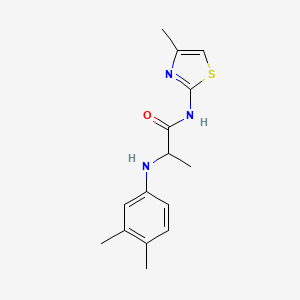
![3-Ethoxy-2-aza-spiro[4.5]dec-2-ene](/img/structure/B12857462.png)


